molecular formula C12H18O2S2 B12523690 3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one CAS No. 849409-15-0

3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one

Cat. No.: B12523690
CAS No.: 849409-15-0
M. Wt: 258.4 g/mol
InChI Key: VUKTWRWBDJKYTR-UHFFFAOYSA-N
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Description

3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C12H18O2S2 This compound features a cyclopentanone core with two sulfanylethylsulfanyl substituents, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one typically involves the following steps:

    Formation of the Cyclopentanone Core: The initial step involves the preparation of the cyclopentanone core. This can be achieved through the cyclization of a suitable precursor, such as 1,5-diketone, under acidic or basic conditions.

    Introduction of Sulfanylethylsulfanyl Groups: The next step involves the introduction of the sulfanylethylsulfanyl groups. This can be achieved through a nucleophilic substitution reaction, where a suitable sulfanyl reagent reacts with the cyclopentanone core under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the sulfanyl groups are oxidized to sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where the sulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl groups can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. Additionally, the ketone groups can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Oxopropyl)cyclopentan-1-one: A structurally similar compound with a different substituent pattern.

    2,5-Bis(2-furylmethylidene)cyclopentan-1-one: Another compound with a cyclopentanone core but different substituents.

Uniqueness

3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one is unique due to its specific combination of sulfanylethylsulfanyl groups and cyclopentanone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

849409-15-0

Molecular Formula

C12H18O2S2

Molecular Weight

258.4 g/mol

IUPAC Name

3-[2-(3-oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one

InChI

InChI=1S/C12H18O2S2/c13-9-1-3-11(7-9)15-5-6-16-12-4-2-10(14)8-12/h11-12H,1-8H2

InChI Key

VUKTWRWBDJKYTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1SCCSC2CCC(=O)C2

Origin of Product

United States

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